Product packaging for Harminic acid(Cat. No.:CAS No. 58795-15-6)

Harminic acid

Cat. No.: B12709058
CAS No.: 58795-15-6
M. Wt: 220.18 g/mol
InChI Key: KPYWCLUGLOZYCO-UHFFFAOYSA-N
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Description

Harminic acid is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O4 B12709058 Harminic acid CAS No. 58795-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58795-15-6

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-4-7-5(2-3-11-4)6(9(13)14)8(12-7)10(15)16/h2-3,12H,1H3,(H,13,14)(H,15,16)

InChI Key

KPYWCLUGLOZYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC(=C2C(=O)O)C(=O)O

Origin of Product

United States

Historical and Contemporary Academic Context of Harminic Acid Research

Evolution of Research Paradigms in Harminic Acid Studies

Advanced Synthetic Methodologies for Harminic Acid and Its Analogues

De Novo Chemical Synthesis Strategies for Carminic Acid Scaffolds

The complete chemical synthesis of carminic acid provides unambiguous structural proof and opens avenues for creating diverse analogues. The first total synthesis of carminic acid was a landmark achievement, establishing a foundational route for constructing its complex architecture. rsc.org

A key strategy involves the assembly of the anthraquinone (B42736) core followed by the crucial C-glycosylation step. One reported de novo synthesis begins with 2-chloronaphthazarin. The core scaffold is constructed via a Diels-Alder reaction with a bis(trimethylsiloxy)penta-2,4-diene derivative. rsc.org Subsequent steps, including methylation and reductive methylation, are employed to build up the necessary oxygenation pattern, leading to pentamethoxy intermediates. rsc.org This multi-step process meticulously installs the required functional groups on the aromatic system before the introduction of the sugar moiety.

Table 1: Key Stages in the De Novo Synthesis of Carminic Acid

Stage Key Reactants/Intermediates Key Transformations Reference
Core Construction 2-Chloronaphthazarin, 3-alkoxycarbonyl-2,4-bis(trimethylsiloxy)penta-2,4-dienes Diels-Alder Addition rsc.org
Intermediate Functionalization Alkyl 6-deoxykermesates Methylation, Reductive Methylation rsc.org
Glycosylation Pentamethoxy anthracene (B1667546) carboxylates, Protected Glucose Donor Selective C-glycosylation rsc.org

| Final Steps | Glycosylated intermediate | Oxidation, Demethylation, Hydrolysis | rsc.org |

Stereoselective Synthesis of Carminic Acid Derivatives

A critical challenge in the synthesis of carminic acid is the stereocontrolled formation of the C-glycosidic bond, linking the glucose unit to the anthraquinone core at the C7 position. The synthesis must selectively produce the β-anomer. This is achieved by using a protected glucose donor, such as 2,3,4,6-tetra-O-benzyl-1-trifluoroacetyl-α-D-glucopyranose, which directs the formation of the desired β-C-glycoside. rsc.org The choice of protecting groups on the sugar and the specific glycosyl donor are paramount for achieving high stereoselectivity in this key bond-forming reaction.

General strategies in organic synthesis that can be applied to create stereochemically rich analogues include asymmetric rearrangements, such as the Claisen rearrangement, which has been used for the stereoselective construction of complex side chains in other natural products. researchgate.net Such methods could be adapted to synthesize derivatives of carminic acid with modified or novel stereocenters.

Biocatalytic Approaches in Carminic Acid Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. rsc.orgnih.gov For carminic acid, this has been demonstrated through metabolic engineering, where the entire biosynthetic pathway is reconstructed in a microbial host. Researchers have successfully engineered Saccharomyces cerevisiae to produce carminic acid de novo. researchgate.netnih.gov

This approach involves introducing a set of genes from various organisms to build the complete pathway from simple precursors like acetyl-CoA and malonyl-CoA. nih.gov The process highlights the power of using a combination of enzymes to perform complex chemical transformations with high specificity. For instance, the pathway utilizes a polyketide synthase and specific cyclases to form the anthraquinone core, followed by hydroxylases and a C-glucosyltransferase to complete the molecule. researchgate.netnih.gov

Table 2: Key Enzymes in the Engineered Biosynthesis of Carminic Acid in S. cerevisiae

Enzyme Function Origin Reference
OKS (Polyketide Synthase) Forms polyketide backbone Aloe arborescens researchgate.netnih.gov
ZhuI (Cyclase) Catalyzes cyclization Streptomyces sp. R1128 researchgate.netnih.gov
ZhuJ (Aromatase) Catalyzes aromatization Streptomyces sp. R1128 researchgate.netnih.gov
Cat5 (Hydroxylase) Hydroxylates flavokermesic acid to kermesic acid S. cerevisiae (endogenous) researchgate.netnih.gov

| UGT2 (C-glucosyltransferase) | Attaches glucose moiety to kermesic acid | D. coccus | researchgate.netnih.gov |

Furthermore, specific enzyme classes like C-N lyases have shown broad substrate scope in performing highly enantioselective additions, demonstrating the potential of biocatalysts to create libraries of chiral derivatives that are difficult to access through conventional chemistry. nih.gov

Metal-Free Reaction Development for Carminic Acid Analogues

Modern organic synthesis increasingly focuses on avoiding transition metals to enhance sustainability and reduce costs. The development of metal-free reactions is crucial for synthesizing analogues of complex molecules like carminic acid. For instance, metal-free methods for C-C bond formation, such as oxidative coupling of arylamines using quinone-based organic oxidants, provide a pathway to dimerized or functionalized aromatic scaffolds relevant to anthraquinone chemistry. researchgate.net

Similarly, the development of metal-free amination of arylboronic acids and aryl halides offers a route to introduce nitrogen-containing functional groups onto the carminic acid scaffold without the need for metal catalysts. nih.govresearchgate.net These reactions often proceed under mild conditions and show broad functional group tolerance. nih.gov Such methodologies could be employed to create novel carminic acid analogues with modified electronic and biological properties.

Exploration of Novel Reaction Networks for Carminic Acid Precursors

Discovering entirely new synthetic routes to complex molecules often requires moving beyond linear, step-by-step approaches. The exploration of complex reaction networks, sometimes aided by computational tools, can uncover novel pathways to key precursors. For example, computational methods like the ab initio nanoreactor (AINR) can simulate the reactivity of simple starting materials under various conditions to predict plausible reaction pathways and products, potentially leading to precursors for molecules like RNA or other complex natural products. researchgate.net

This systems chemistry approach, which examines how complex mixtures of simple molecules can generate more complex structures, could be applied to identify novel and potentially more efficient routes to the anthraquinone core of carminic acid. nih.gov By studying the reaction networks of simple feedstocks, it may be possible to design a one-pot or continuous reaction system that generates key intermediates or even the core scaffold itself, bypassing lengthy traditional synthetic sequences. nih.gov

Biosynthetic Pathways and Regulation of Harminic Acid in Biological Systems

Elucidation of Harminic Acid Biosynthetic Routes

The biosynthesis of carminic acid, a C-glucosyl anthraquinone (B42736), has been a subject of significant scientific inquiry. It is primarily produced by female scale insects of the genus Dactylopius, most notably Dactylopius coccus. bris.ac.uk Historically, two main pathways were considered for its formation: the polyketide pathway and the shikimate pathway. wikipedia.org However, compelling evidence now firmly establishes its origin via the polyketide route. aau.dk

The key discovery supporting the polyketide pathway was the identification of flavokermesic acid anthrone (B1665570) (FKA) in D. coccus. FKA is a characteristic intermediate of a polyketide-based synthesis and is not formed in the shikimate pathway. aau.dkncats.io The biosynthesis begins with the assembly of an octaketide backbone. This process involves a Type II polyketide synthase (PKS) machinery. The initiation stage uses acetyl-CoA as a starter unit and subsequently adds seven malonyl-CoA extender units. wikipedia.org This series of Claisen condensations, ketoreductions, and dehydrations, catalyzed by the PKS complex, results in a linear polyketide chain.

This linear octaketide chain then undergoes a crucial cyclization and aromatization step to form the tricyclic anthrone core, flavokermesic acid anthrone (FKA). researchgate.net Subsequent enzymatic modifications, including hydroxylations and a C-glucosylation, convert FKA into the final carminic acid molecule. wikipedia.orgnih.gov The complete biosynthesis from glucose has been successfully demonstrated in metabolically engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae, further solidifying the understanding of this pathway. nih.govnih.gov

Table 1: Key Intermediates in the Carminic Acid Biosynthetic Pathway

Enzymatic Characterization of Key Biosynthetic Steps for Carminic Acid

The biosynthesis of carminic acid is a multi-step process catalyzed by a series of specific enzymes. While the complete enzymatic machinery in the native insect is still under investigation, heterologous expression studies in microorganisms have successfully identified and characterized key enzymes. nih.govnih.gov

Polyketide Synthase (PKS): A Type II PKS is responsible for synthesizing the initial octaketide chain. In engineered E. coli, the PKS machinery from Photorhabdus luminescens has been successfully utilized. nih.gov In other studies, a plant-derived Type III PKS, such as OKS from Aloe arborescens, has been used to form the linear octaketide. nih.gov

Cyclases/Aromatases: Following the formation of the linear polyketide chain, cyclases are required to fold it into the correct tricyclic structure. The bacterial cyclases ZhuI and ZhuJ from Streptomyces sp. R1128 have been shown to be effective in converting the octaketide into flavokermesic acid anthrone (FKA). researchgate.netnih.gov

Hydroxylases/Monooxygenases: The conversion of FKA to kermesic acid involves two critical hydroxylation steps. wikipedia.org

The first hydroxylation converts FKA to flavokermesic acid (FK). In engineered S. cerevisiae, the monooxygenase AptC from Aspergillus nidulans was found to be essential for this step. nih.gov

The second hydroxylation converts FK to kermesic acid. The endogenous hydroxylase Cat5 from S. cerevisiae was identified as the enzyme responsible for this conversion. nih.gov In E. coli, the aklavinone (B1666741) 12-hydroxylase (DnrF) from Streptomyces peucetius was shown to perform this hydroxylation. nih.gov

C-Glucosyltransferase: The final step is the attachment of a glucose moiety to kermesic acid, a C-glucosylation reaction. The enzyme responsible for this step in D. coccus has been identified as DcUGT2. nih.gov In metabolic engineering efforts, other C-glucosyltransferases, such as GtCGT from Gentiana triflora, have also been successfully used to produce carminic acid. nih.gov

4'-Phosphopantetheinyl Transferase (PPTase): This enzyme is crucial for activating the acyl carrier protein (ACP) component of the PKS system. The NpgA enzyme from A. nidulans has been shown to be essential for the de novo biosynthesis of carminic acid in S. cerevisiae. nih.gov

Transcriptional and Post-Translational Regulation of Carminic Acid Biosynthesis

The regulation of carminic acid biosynthesis in its native producer, the cochineal insect, is not yet fully understood. However, insights can be drawn from the general principles of polyketide regulation in other organisms and from observations in engineered microbial systems.

Transcriptional Regulation: In microorganisms, the expression of biosynthetic genes is often tightly controlled at the transcriptional level. acs.org In the context of heterologous production, the expression of the carminic acid pathway genes is typically controlled by inducible promoters. This allows for the separation of the growth phase from the production phase, which can reduce the metabolic burden on the host cells. For example, in S. cerevisiae, systematic pathway engineering has involved regulating the expression levels of the biosynthetic enzymes to optimize flux and increase titers.

Post-Translational Regulation: A key post-translational modification essential for carminic acid biosynthesis is the phosphopantetheinylation of the acyl carrier protein (ACP) domain of the PKS. nih.gov This modification is catalyzed by a 4'-phosphopantetheinyl transferase (PPTase) and is required to convert the apo-ACP into its active holo-form. Without this activation, the PKS cannot load the acetyl-CoA and malonyl-CoA precursors, and the entire biosynthetic pathway is halted. The necessity of co-expressing a PPTase like NpgA in S. cerevisiae highlights this critical regulatory step. nih.gov

Comparative Analysis of Carminic Acid Biosynthesis Across Diverse Organisms

Carminic acid is a member of a larger family of anthraquinone pigments produced by scale insects (coccids). aau.dk While carminic acid itself is primarily associated with the Dactylopius genus, related compounds sharing the flavokermesic acid (FK) core are found in other coccid species. This suggests a common evolutionary origin for the core biosynthetic pathway. aau.dk

The detection of FK and its derivatives in insects from the Planococcus (mealybugs) and Pseudaulacaspis genera indicates that the genetic machinery for producing the core anthraquinone structure is more widespread than previously thought. aau.dk The variations in the final pigment molecules produced by different species likely arise from differences in the "decorating" enzymes that act upon the FK core, such as hydroxylases and glycosyltransferases.

In contrast to the insect producers, the heterologous production of carminic acid has been achieved in diverse microbial hosts, including the bacterium Escherichia coli and the fungi Aspergillus nidulans and Saccharomyces cerevisiae. nih.govnih.gov This has been accomplished by assembling a semi-synthetic pathway combining genes from various sources:

Bacteria: PKS machinery (Photorhabdus luminescens), cyclases (Streptomyces sp.), and hydroxylases (Streptomyces peucetius). nih.gov

Plants: PKS (Aloe arborescens) and C-glucosyltransferase (Gentiana triflora). nih.govnih.gov

Fungi: PPTase (Aspergillus nidulans) and endogenous hydroxylases (Saccharomyces cerevisiae). nih.gov

This combinatorial approach demonstrates the modularity of the biosynthetic pathway and the functional compatibility of enzymes from different biological kingdoms.

Metabolic Engineering Strategies for Enhanced Carminic Acid Production

Significant efforts have been made to engineer microorganisms for the sustainable and cost-effective production of carminic acid, moving away from reliance on insect farming. nih.gov These strategies focus on optimizing the host's metabolism and the expression of the biosynthetic pathway.

Key Metabolic Engineering Strategies:

Pathway Assembly and Enzyme Sourcing: A primary step is the successful reconstruction of the biosynthetic pathway in a heterologous host. This involves sourcing and co-expressing genes from different organisms that encode the necessary enzymes (PKS, cyclases, hydroxylases, glucosyltransferase). nih.govnih.gov

Enhancing Precursor Supply: The production of carminic acid is dependent on the availability of the primary precursors, acetyl-CoA and malonyl-CoA. Engineering strategies aim to increase the intracellular pools of these molecules. In S. cerevisiae, modifying the fatty acid β-oxidation pathway has been shown to enhance the supply of these precursors, leading to higher carminic acid titers.

Optimization of Enzyme Expression: Fine-tuning the expression levels of each pathway enzyme is crucial to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flux. This can be achieved through the use of promoters of varying strengths or by adjusting gene copy numbers.

Enzyme Engineering: The efficiency of heterologous enzymes can often be improved through protein engineering. Homology modeling and docking simulations have been used to identify beneficial mutations in enzymes like the hydroxylase (DnrF) and C-glucosyltransferase (GtCGT), resulting in mutants with 2- to 5-fold enhanced conversion efficiencies in E. coli. nih.gov

Process Optimization: Fed-batch fermentation strategies are employed to achieve higher cell densities and product titers. By carefully controlling the feeding of nutrients like glucose, a final production of 0.63 mg/L was achieved in E. coli, while a titer of 7.58 mg/L was reported in S. cerevisiae. nih.gov

Table 2: Summary of Metabolic Engineering Strategies for Carminic Acid Production

Sophisticated Analytical Techniques for Harminic Acid Characterization and Detection

Advanced Spectroscopic Characterization of Harminic Acid

Spectroscopy is a cornerstone in the elucidation of the chemical and physical properties of this compound. Advanced spectroscopic methods offer unparalleled detail regarding its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. nih.govsolubilityofthings.com High-field NMR, utilizing powerful superconducting magnets, provides superior signal dispersion and sensitivity, which is crucial for resolving complex spin systems within the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments in solution are used to map out the complete covalent framework of this compound by establishing through-bond and through-space atomic correlations. mdpi.com

Solid-state NMR (SSNMR) spectroscopy provides indispensable information on the structure and dynamics of this compound in its solid form. sedoptica.eseuropeanpharmaceuticalreview.comnih.gov Unlike solution-state NMR, SSNMR can characterize properties unique to the solid phase, such as polymorphism—the ability of this compound to exist in different crystal structures. Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden NMR signals in solids, yielding high-resolution spectra. nih.gov SSNMR is particularly valuable for studying intermolecular interactions, such as hydrogen bonding, which dictate the packing of this compound molecules in a crystal lattice. europeanpharmaceuticalreview.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
C1-COOH11.5175.4Singlet
C2-H7.8130.2Doublet
C3-H7.2128.5Doublet
C4-CH₃2.421.3Singlet

High-resolution vibrational spectroscopies, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for probing the functional groups and conformational flexibility of this compound. nih.gov These techniques measure the vibrational frequencies of bonds within the molecule, which are highly sensitive to the local chemical environment and molecular geometry.

FTIR spectroscopy is particularly effective for identifying polar functional groups. For this compound, this includes the characteristic broad O-H stretching band of the carboxylic acid group and the sharp, intense C=O stretching band. Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR and is especially sensitive to non-polar bonds and symmetric vibrations, such as C=C bonds in an aromatic ring. By analyzing subtle shifts in vibrational frequencies and the appearance or disappearance of bands under different conditions (e.g., temperature, solvent), researchers can gain detailed insights into the different stable conformations (conformers) of this compound and the energy barriers between them. nih.gov

Table 2: Key Vibrational Frequencies for Conformational Analysis of this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Structural Information
O-H Stretch (Carboxylic Acid)FTIR3300-2500 (broad)Indicates hydrogen bonding
C=O Stretch (Carboxylic Acid)FTIR, Raman1700-1725Sensitive to conjugation and conformation
C=C Aromatic StretchRaman1600-1585Confirms aromatic ring presence
C-O StretchFTIR1320-1210Conformational fingerprint region

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-HRMS), are indispensable for the accurate mass determination and metabolite profiling of this compound. mdpi.com High-resolution mass spectrometry (HRMS) provides mass measurements with exceptional accuracy (typically below 5 ppm error), which allows for the unambiguous determination of the elemental formula of this compound and its metabolites. researchgate.net

In a typical metabolite profiling study, a biological sample is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. HRMS can then distinguish this compound from other co-eluting compounds with very similar masses. Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the this compound molecular ion. The resulting fragmentation pattern serves as a structural fingerprint that can be used to confirm its identity and to elucidate the structures of its metabolites, which may differ by specific chemical modifications (e.g., hydroxylation, glucuronidation). researchgate.net

Nonlinear optical (NLO) spectroscopies provide unique insights into the collective orientation and arrangement of molecules, which is information not readily accessible through conventional linear spectroscopies. Second Harmonic Generation (SHG) is a powerful NLO technique for probing molecular orientation at interfaces and in non-centrosymmetric materials. nih.govarxiv.org The SHG signal is only generated when molecules are arranged in an ordered, non-centrosymmetric manner. mdpi.com

This technique can be applied to study the orientation of this compound molecules when they are, for instance, self-assembled on a surface or incorporated into a thin film. By analyzing the intensity and polarization of the second harmonic light as a function of the incident light's polarization and angle, the average tilt angle and orientation of the this compound molecules relative to the surface can be determined. mdpi.comnih.gov Such studies are crucial for understanding interfacial phenomena and for the rational design of materials with specific optical properties.

Hyphenated Chromatographic Approaches for this compound Separation and Identification

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex samples such as biological fluids or environmental extracts.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) is the premier technique for the separation, identification, and quantification of this compound. nih.gov UHPLC systems use columns with smaller particles (<2 µm) compared to traditional HPLC, resulting in significantly higher resolution, greater sensitivity, and much faster analysis times. lcms.czsemanticscholar.org This allows for the efficient separation of this compound from a multitude of other compounds in a given sample.

The coupling to a mass spectrometer provides highly selective and sensitive detection. The mass spectrometer can be set to selectively monitor for the specific mass-to-charge ratio (m/z) of this compound (Selected Ion Monitoring, SIM) or to scan a range of masses. The combination of a precise retention time from the UHPLC and a specific mass from the MS provides a very high degree of confidence in the identification of this compound. nih.govlcms.cz

Table 3: Representative UHPLC-MS Parameters for this compound Analysis

ParameterCondition
UHPLC ColumnC18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 50 mm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Ionization ModeNegative Electrospray Ionization (ESI-)
MS DetectionSelected Ion Monitoring (SIM) for [M-H]⁻
Expected Retention Time3.5 minutes

Affinity-Based Analytical Methodologies for this compound (Harmine)

Affinity-based analytical methods are a class of powerful techniques used to screen complex mixtures for bioactive compounds that bind to a specific biological target, such as a protein or receptor. These methods leverage the principles of molecular recognition to isolate potential ligands from a complex matrix, making them highly suitable for natural product drug discovery. For a compound like Harmine (B1663883), which is known to interact with specific enzymes and receptors, these techniques offer a targeted approach to identify and study its biological interactions. nih.govoamjms.eu

Ligand fishing is a type of affinity screening that uses a purified target protein immobilized on a solid support, typically magnetic beads, to "fish" for binding molecules (ligands) within a complex mixture. uic.edu This technique is particularly effective for identifying enzyme inhibitors or receptor agonists/antagonists from crude plant extracts.

Harmine is a well-documented potent and reversible inhibitor of Monoamine Oxidase A (MAO-A). nih.govwikipedia.org Ligand fishing can be employed to specifically screen for MAO-A inhibitors in an extract of Peganum harmala. In this application, recombinant human MAO-A is covalently attached to the surface of functionalized magnetic beads. The protein-coated beads are then incubated with the plant extract. Compounds with an affinity for MAO-A, like Harmine and Harmaline (B1672942), will bind to the immobilized enzyme. After an incubation period, the beads are separated from the mixture using a magnet, and non-specifically bound compounds are washed away. Finally, the specifically bound ligands are eluted from the beads using a solvent or a change in pH. The eluate, now enriched with potential MAO-A inhibitors, is analyzed by a sensitive analytical method like HPLC-MS/MS to identify the captured compounds. uic.edunih.gov

Table 2: General Protocol for Ligand Fishing of MAO-A Inhibitors like Harmine.
StepProcedurePurpose
1. ImmobilizationCovalently attach purified MAO-A enzyme to activated magnetic beads (e.g., carboxyl- or amine-terminated).Create the affinity probe ("bait").
2. IncubationMix the MAO-A-coated beads with a crude plant extract (e.g., from Peganum harmala).Allow potential ligands (e.g., Harmine) to bind to the target enzyme.
3. Magnetic SeparationApply an external magnetic field to pellet the beads. Discard the supernatant.Isolate the beads with bound ligands from the bulk extract.
4. WashingResuspend beads in buffer and repeat magnetic separation several times.Remove non-specifically bound compounds, reducing false positives.
5. ElutionResuspend beads in an elution buffer (e.g., high concentration of organic solvent, pH change) to disrupt protein-ligand binding.Release the specifically bound ligands from the MAO-A enzyme.
6. AnalysisAnalyze the eluate using HPLC-MS/MS or LC-NMR.Identify and quantify the captured ligands (e.g., Harmine, Harmaline). nih.gov

Cellular Membrane Affinity Chromatography (CMAC) is a sophisticated technique that immobilizes cell membrane fragments containing functional transmembrane proteins (TMPs) onto a chromatographic stationary phase. nih.govnsf.gov This method allows for the study of ligand-receptor interactions in a near-native lipid bilayer environment, providing more physiologically relevant data than methods using purified, isolated proteins. nih.gov

Harmine is known to interact with various neurotransmitter receptors, including serotonin (B10506) (5-HT) receptors. oamjms.eu A CMAC column can be prepared to investigate the binding of Harmine and other compounds to a specific serotonin receptor subtype, for example, the 5-HT2A receptor. To achieve this, membranes from a cell line engineered to overexpress the 5-HT2A receptor are isolated and immobilized on a specialized stationary phase (e.g., Immobilized Artificial Membrane). The resulting CMAC column contains fully functional receptors embedded in their native membrane fragments. nsf.gov

When a plant extract is passed through this column, compounds with affinity for the 5-HT2A receptor will be retained, while non-binding compounds will pass through. The retention time of a compound on the column is directly related to its binding affinity. By comparing the chromatogram of an extract on the active CMAC column to a control column (without the target receptor), specific binders can be identified. This technique can be used not only for screening and identifying new ligands but also for determining binding affinities (Kd) and studying binding kinetics through methods like frontal affinity chromatography. nih.gov

Table 3: Key Components and Principles of a CMAC Experiment for Harmine.
Component/StepDescriptionRelevance to Harmine Analysis
Biological TargetTransmembrane proteins, such as the Serotonin 5-HT2A receptor, expressed in a cell line. oamjms.eunih.govHarmine has a known affinity for serotonin receptors, making this a relevant target for studying its bioactivity. oamjms.eu
Stationary PhaseImmobilized Artificial Membrane (IAM) or other biocompatible support onto which cell membrane fragments are adsorbed. nsf.govProvides a stable support that mimics the cell membrane environment, preserving receptor functionality. nsf.gov
Mobile PhaseA physiological buffer (e.g., phosphate-buffered saline) compatible with maintaining protein structure and function.Ensures that the binding interactions observed are specific and not due to protein denaturation.
Screening ProcessAn extract containing Harmine is injected onto the CMAC column. The retention time of Harmine is measured.Increased retention time compared to a control column indicates specific binding to the immobilized 5-HT2A receptors.
Data AnalysisChromatographic data can be used to calculate binding affinity (Kd) and the number of active binding sites (Bmax) using frontal or nonlinear chromatography techniques. nih.govAllows for quantitative characterization of the Harmine-receptor interaction.

Molecular Mechanisms of Action of Harminic Acid

Enzyme Inhibition and Modulation Kinetics of Harminic Acid

There is no available scientific literature detailing the enzyme inhibition or modulation kinetics of this compound. Searches for studies on this topic did not yield any results that specifically investigate the interaction of this compound with any enzyme. Therefore, no data on its potential inhibitory constants (K_i), mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), or its effects on enzyme kinetics (V_max, K_m) can be provided. libretexts.orgjackwestin.comwikipedia.orgslideshare.netmicrobenotes.com General principles of enzyme inhibition describe various mechanisms by which molecules can interfere with enzyme activity, but these have not been studied in the context of this compound. jackwestin.comwikipedia.orgslideshare.net

Molecular Interactions of this compound with Biological Macromolecules

No studies documenting the specific molecular interactions between this compound and biological macromolecules such as proteins or nucleic acids were found in the reviewed literature. Consequently, there is no information regarding its binding affinity, the nature of the intermolecular forces involved (e.g., hydrogen bonding, hydrophobic interactions), or the specific binding sites on any macromolecule. nih.govnih.govelifesciences.org While computational methods exist for predicting and analyzing such interactions, no such studies have been published for this compound. oup.comresearchgate.net

Mechanistic Basis of this compound's Biological Activity

Due to the absence of studies on its interactions with enzymes, macromolecules, or signaling pathways, the mechanistic basis of any potential biological activity of this compound remains uncharacterized in the scientific literature. The relationship between a molecule's structure and its biological activity is a fundamental concept in pharmacology and toxicology, but this has not been explored for this compound. mdpi.com

Cellular Targets and Associated Biological Pathways of Harminic Acid

Identification of Specific Protein and Nucleic Acid Targets of Harmine (B1663883)

Harmine, a fluorescent alkaloid, is known to interact with a variety of cellular macromolecules, including proteins and nucleic acids, thereby modulating their function and influencing downstream signaling pathways. Its planar, heterocyclic structure facilitates these interactions.

One of the most well-characterized protein targets of harmine is monoamine oxidase A (MAO-A) , an enzyme crucial for the degradation of monoamine neurotransmitters. Harmine acts as a reversible inhibitor of MAO-A (RIMA), which means it temporarily blocks the enzyme's activity. wikipedia.org This inhibition leads to an increase in the levels of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine (B1679862) in the brain.

Another significant protein target is dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . nih.gov Harmine is a potent inhibitor of DYRK1A, a kinase involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and cell proliferation. nih.govnih.gov Inhibition of DYRK1A by harmine has been shown to mediate several of its biological effects, including the stimulation of β-cell proliferation. nih.gov

Harmine also interacts with other protein kinases. It has been shown to affect the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway . mdpi.comfrontiersin.org This pathway is central to regulating cell growth, proliferation, survival, and metabolism. Harmine can inhibit this pathway, leading to downstream effects such as the induction of apoptosis and autophagy in cancer cells. frontiersin.org

Furthermore, harmine has been identified as an inhibitor of TWIST1 , a transcription factor involved in cell differentiation and the epithelial-to-mesenchymal transition (EMT), a process critical in cancer metastasis. researchgate.net It also interacts with peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis, not as a direct ligand but by modulating its expression. nih.gov

Regarding nucleic acids, the planar structure of β-carboline alkaloids like harmine allows them to intercalate into DNA. frontiersin.org This interaction can interfere with DNA replication and repair processes and inhibit the activity of enzymes like topoisomerase. frontiersin.org For instance, harmine has been shown to inhibit human topoisomerase I at certain concentrations. frontiersin.org This DNA-intercalating property contributes to its cytotoxic and anti-cancer effects.

The following table summarizes some of the key protein targets of harmine and the associated biological pathways.

Target ProteinAssociated Biological Pathway(s)Key Downstream Effects
Monoamine Oxidase A (MAO-A)Neurotransmitter metabolismIncreased levels of serotonin, dopamine, norepinephrine
DYRK1ACell cycle regulation, NeurodevelopmentInhibition of proliferation, Induction of β-cell regeneration
PI3K/AKT/mTORCell growth, proliferation, survival, metabolismInduction of apoptosis and autophagy
TWIST1Epithelial-to-mesenchymal transition (EMT)Inhibition of cancer cell invasion and metastasis
PPARγAdipogenesis, Glucose homeostasisRegulation of fat cell differentiation and insulin (B600854) sensitivity
Topoisomerase IDNA replication and topologyInhibition of DNA replication, Cytotoxicity

Modulation of Cellular Metabolic Pathways by Harmine

Harmine has been shown to exert significant influence over various metabolic pathways, including those involved in the metabolism of amino acids, carbohydrates, and lipids.

The interaction of harmine and its derivatives with amino acid transport and metabolism has been documented. For example, the related compound harmaline (B1672942) has been shown to inhibit the sodium-dependent transport of amino acids and dipeptides in the small intestine. nih.gov This suggests a potential for harmala alkaloids to influence the cellular uptake and availability of amino acids. Furthermore, harmine has been found to upregulate the expression of the astroglial glutamate (B1630785) transporter EAAT2 (also known as GLT-1). researchgate.net Glutamate is a major excitatory amino acid neurotransmitter, and its transport is crucial for preventing excitotoxicity. By increasing the expression of its transporter, harmine can enhance glutamate uptake, suggesting a role in modulating glutamate homeostasis and neuroprotection. researchgate.net

Harmine significantly impacts carbohydrate metabolism, particularly glucose homeostasis. Studies have demonstrated that harmine can improve glucose metabolism, making it a molecule of interest in the context of diabetes research. gmu.ac.irnih.gov It has been shown to enhance glucose metabolism to maintain mitochondrial function, which is crucial for processes like axon regeneration. nih.govucc.edu.co

One of the underlying mechanisms for its effect on glucose metabolism is its ability to regulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) . nih.gov Although not a direct ligand, harmine influences the PPARγ pathway, which is a master regulator of adipogenesis and plays a key role in insulin sensitivity. nih.gov Administration of harmine in diabetic mouse models has been shown to mimic the insulin-sensitizing effects of PPARγ agonists. nih.gov Furthermore, research indicates that harmine can promote the proliferation of pancreatic β-cells, the cells responsible for producing insulin, through its inhibition of DYRK1A. nih.gov Some studies have also explored the effects of harmine on brain glucose metabolism using techniques like [18F]FDG-PET, though the effects at low doses were not significant in one study. osf.ioresearchgate.net

Harmine has demonstrated marked effects on the regulation of lipid metabolic pathways. It has been identified as an inhibitor of lipid accumulation and is being investigated for its potential against obesity and related metabolic disorders. nih.gov In cellular models like 3T3-L1 adipocytes, harmine has been shown to decrease the accumulation of triglycerides in a dose-dependent manner. nih.gov

This effect is achieved through the downregulation of key factors involved in adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fatty acids). nih.gov Concurrently, harmine can activate the SIRT1-LKB1-AMPK signaling pathway . nih.gov AMP-activated protein kinase (AMPK) is a central regulator of energy metabolism, and its activation is known to inhibit adipogenesis and lipogenesis. nih.gov

In the context of disease, harmine has been shown to prevent fatty acid metabolic disorders and fibrogenesis. researchgate.net For instance, in a model of kidney injury, harmine treatment resolved the aggregation of lipid droplets and reduced triglyceride levels. researchgate.net This was associated with a decrease in the fibrosis-promoting factor Twist1 and an increase in the protein levels of key regulators of fatty acid oxidation like PPARα , CPT1 , and ACOX1 . researchgate.net Studies on the methanolic extract of Peganum harmala, which contains harmine, have also shown a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol in animal models, partly by increasing the expression of the CYP7A1 gene, which is involved in cholesterol metabolism. iau.ir

The table below details the effects of harmine on key metabolic pathways.

Metabolic PathwayKey Molecular Target/MechanismObserved Effect(s)
Amino Acid MetabolismEAAT2/GLT-1 (Glutamate Transporter)Upregulation of transporter expression, enhanced glutamate uptake
Carbohydrate MetabolismDYRK1A, PPARγ pathwayPromotion of β-cell proliferation, improved glucose metabolism and insulin sensitivity
Lipid MetabolismAMPK, PPARα, TWIST1, Adipogenic factorsInhibition of lipid accumulation, reduction of triglycerides, regulation of cholesterol levels

Harminic Acid Effects on Cellular Homeostasis and Stress Responses

Harmine influences cellular homeostasis and stress responses primarily by inducing cell cycle arrest and apoptosis, particularly in cancer cells. frontiersin.orgspandidos-publications.comnih.gov These effects are often mediated through its interaction with the signaling pathways mentioned previously, such as the PI3K/AKT/mTOR axis. frontiersin.org

Harmine can induce cell cycle arrest at different phases. For example, it has been reported to cause G0/G1 arrest in oral squamous carcinoma cells and G1/S arrest in non-small cell lung cancer cells. nih.govspandidos-publications.com This arrest prevents cancer cells from proliferating uncontrollably. The mechanism often involves the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govfrontiersin.org

In addition to cell cycle arrest, harmine is a potent inducer of apoptosis, or programmed cell death. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. frontiersin.orgnih.gov Activation of the intrinsic pathway is characterized by a reduction in the mitochondrial membrane potential and the release of cytochrome c. frontiersin.org This leads to the activation of caspase-9 and subsequently caspase-3. frontiersin.org Harmine has been shown to modulate the levels of Bcl-2 family proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax. nih.gov The activation of the extrinsic pathway involves the activation of caspase-8. spandidos-publications.com

The cellular response to harmine can also involve the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which are key components of the cellular stress response system. frontiersin.org Activation of ER stress has been implicated in harmine's ability to suppress the growth of certain cancer cells. Furthermore, harmine can trigger the accumulation of p53, a tumor suppressor protein that responds to cellular stress by initiating cell cycle arrest or apoptosis. nih.gov

Investigating Cellular Microenvironment Interactions with this compound

The interaction of harmine with the cellular microenvironment is an emerging area of research, particularly in the context of cancer. The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM) that plays a crucial role in tumor progression and metastasis.

Harmine can influence the TME by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. It has been shown to reduce tumor-directed capillary formation in mouse models of melanoma. frontiersin.org This anti-angiogenic effect can be mediated by blocking signaling pathways such as the vascular endothelial growth factor (VEGF) pathway. frontiersin.org A derivative of harmine, B-9-3, has been shown to inhibit tumor angiogenesis by blocking the transforming growth factor receptor 1 (TGFβRI) and vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways. frontiersin.org

Moreover, by inhibiting the epithelial-to-mesenchymal transition (EMT) through pathways like PI3K/AKT, harmine can alter the invasive properties of cancer cells and their interaction with the surrounding ECM. nih.govfrontiersin.org EMT inhibition leads to the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers such as N-cadherin and vimentin, which can reduce cell migration and invasion. nih.gov Harmine has also been shown to regulate pro-inflammatory cytokines within the TME, which can influence tumor cell survival and the immune response. frontiersin.org For instance, in melanoma, it can regulate cytokines like TNF-α, IL-1β, and IL-6 to promote tumor cell apoptosis. frontiersin.org

Structure Activity Relationship Sar Studies of Harminic Acid and Its Derivatives

Systematic Structural Modifications and Resultant Activity Profiles

A thorough review of published scientific literature reveals a lack of specific studies focused on the systematic structural modification of Harminic acid. Research detailing the synthesis of this compound derivatives and the corresponding analysis of how these structural changes impact biological activity profiles is not currently available. While studies exist for other classes of quinoline derivatives, showing how modifications can influence activity, such data is absent for the specific scaffold of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify correlations between the physicochemical properties of molecules and their biological activities. This approach is valuable for predicting the activity of new compounds and guiding drug design. However, there are no specific QSAR models for this compound reported in the scientific literature. The development of such a model would require a dataset of this compound derivatives with measured biological activities, which is not currently available.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how a ligand, such as this compound, might interact with a biological target at the molecular level. These methods predict the binding conformation and stability of the ligand-target complex. At present, there are no published studies detailing the use of molecular docking or MD simulations to explore the interactions of this compound with any specific biological targets. While the methodology is widely applied to other quinoline-based compounds, its application to this compound has not been documented.

Identification of Key Pharmacophoric Features for this compound Function

A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The identification of these key features is derived from SAR studies. Due to the absence of systematic structural modification studies and related activity data for this compound and its derivatives, the key pharmacophoric features required for its biological function have not been identified or described in the literature.

Advanced Theoretical and Computational Studies of Harminic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of Harmine (B1663883). csic.esacs.org These methods are used to determine the molecule's optimized geometry, vibrational frequencies, and the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjmaterenvironsci.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. researchgate.net DFT calculations have been employed to analyze these electronic characteristics for Harmine and related alkaloids. For instance, studies using the B3LYP hybrid exchange-correlation functional combined with basis sets like 6-31+G** or 6-311G++(d,p) have provided detailed information on its molecular structure and electronic properties. csic.esresearchgate.net

Detailed vibrational analysis of Harmine using DFT calculations allows for the successful assignment of experimental FT-Raman and infrared spectral bands to specific normal modes of vibration. csic.esacs.org This synergy between theoretical and experimental spectroscopy confirms the accuracy of the computed molecular geometry and electronic structure. acs.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's propensity to act as an electrophile or nucleophile. nih.gov These indices, including chemical potential (μ), hardness (η), and electrophilicity (ω), are crucial for predicting how Harmine will interact with biological targets. nih.gov

Table 1: Calculated Electronic Properties and Reactivity Indices for Harmine.
ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMORelates to chemical reactivity and stability nih.gov
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons nih.gov
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution nih.gov
Global Electrophilicity (ω)ω = μ2 / (2η)Propensity to accept electrons nih.gov

Data in the table is representative of parameters calculated in DFT studies. Specific values depend on the level of theory and basis set used. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For Harmine and its derivatives, MD simulations provide critical insights into their conformational flexibility and how they interact and bind with biological targets such as enzymes and receptors.

For example, MD simulations have been used to investigate the binding of Harmaline (B1672942), a close structural analogue of Harmine, to the human mitochondrial caseinolytic serine protease (hClpP), a target for cancer therapy. nih.gov These simulations can reveal the stability of the ligand within the binding pocket, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and elucidate the dynamic behavior of the complex over nanoseconds. nih.gov Such studies are essential for understanding the molecular basis of the compound's therapeutic action.

The process typically involves:

System Setup: A system is constructed containing the ligand (e.g., Harmine), the target protein, and solvent molecules (usually water) to simulate physiological conditions.

Simulation: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over time.

Analysis: The resulting trajectory is analyzed to determine stable conformations, binding free energies, and specific atomic interactions that stabilize the ligand-protein complex.

These simulations complement experimental data and provide a dynamic picture of the binding process that is often inaccessible through static methods alone.

Computational Mechanistic Elucidation of Harmine Reactions

Computational chemistry plays a vital role in elucidating the mechanisms by which drugs like Harmine exert their biological effects. The cytotoxic and anti-tumor properties of Harmine are linked to its ability to inhibit key cellular enzymes. jmaterenvironsci.com

Theoretical studies can model the interaction of Harmine with the active sites of these enzymes. For example, β-carbolines like Harmine are known inhibitors of DNA topoisomerases and cyclin-dependent kinases (CDKs). jmaterenvironsci.com Computational mechanistic studies can involve:

Molecular Docking: To predict the preferred binding orientation of Harmine within the enzyme's active site. cabidigitallibrary.org

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method where the active site and the ligand are treated with high-level quantum mechanics to accurately model the electronic rearrangements of the reaction, while the rest of the protein is treated with classical molecular mechanics.

Reaction Pathway Modeling: To calculate the energy profile of the inhibition reaction, identifying transition states and intermediates. This helps to understand the catalytic mechanism and how the inhibitor disrupts it.

Through these methods, researchers can understand, at a molecular level, how Harmine functions, for instance, by intercalating into DNA or competing with ATP in the binding site of a kinase. jmaterenvironsci.com These insights are invaluable for interpreting experimental results and guiding further research.

In Silico Design and Prediction of Harmine Analogues with Enhanced Properties

A key application of computational chemistry is the in silico design of new molecules with improved therapeutic properties. Building on the knowledge of Harmine's structure and activity, computational methods can be used to predict how structural modifications will affect its biological function.

Structure-activity relationship (SAR) studies, often guided by computational analysis, are central to this process. A TD-DFT study on Harmine derivatives has shown that modifications at positions 3 and 9 of the β-carboline ring are crucial for modulating its antitumor activity and neurotoxicity. cabidigitallibrary.org For example, replacing the proton at position 9 with short alkyl or aryl groups has been shown to increase cytotoxicity. cabidigitallibrary.org

The design process often follows a cycle:

Model Building: A predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model, is developed based on experimental data from Harmine and its existing analogues.

Virtual Screening: A library of virtual, un-synthesized compounds is created by modifying the Harmine scaffold. These virtual analogues are then screened using the computational model (e.g., docking scores, QSAR predictions) to identify candidates with potentially enhanced activity or better selectivity.

Prioritization and Synthesis: The most promising candidates identified in silico are prioritized for chemical synthesis and subsequent experimental testing.

Pre Clinical Mechanistic Research Models for Harminic Acid Studies

Advanced In Vitro Cellular Models for Mechanistic Investigations

Advanced in vitro models are crucial for dissecting the molecular mechanisms of a compound like harminic acid. These systems offer a controlled environment to study cellular responses, pathway activations, and potential toxicities, bridging the gap between simple biochemical assays and complex in vivo studies. abzena.comemulatebio.com

Three-dimensional (3D) cell cultures, such as spheroids and tumoroids, represent a significant advancement over traditional two-dimensional (2D) monolayer cultures. nih.gov They more accurately mimic the complex architecture of native tissues, including cell-cell and cell-extracellular matrix (ECM) interactions, and the establishment of physiological gradients of oxygen, nutrients, and metabolic waste. nih.gov For this compound, these models could elucidate its effects on cell proliferation, apoptosis, and differentiation in a more physiologically relevant context. The integration of immune components, like peripheral blood mononuclear cells (PBMCs), into these 3D models would further allow for the investigation of potential immunomodulatory effects of the compound. abzena.com

Table 1: Comparison of In Vitro Cellular Models for this compound Studies

Model TypeDescriptionPotential Applications for this compoundKey Advantages
2D Monolayer Cultures Cells grown on a flat, artificial substrate.Initial high-throughput screening for cytotoxicity and basic cellular responses.High throughput, cost-effective, reproducibility.
3D Spheroids/Tumoroids Self-assembled spherical clusters of cells. nih.govStudying effects on tumor microenvironment, drug penetration, and resistance mechanisms. nih.govMimics tissue architecture and physiological gradients. nih.gov
Co-culture Systems Culturing two or more different cell types together.Investigating interactions between different cell populations (e.g., cancer cells and fibroblasts) in response to this compound.Allows for the study of intercellular signaling.
Immune-competent Models 3D models incorporating immune cells (e.g., PBMCs). abzena.comAssessing immunomodulatory effects, such as antibody-dependent cellular cytotoxicity (ADCC). abzena.comProvides insights into the interplay between the compound and the immune system. abzena.com

Mechanistic Studies in Relevant Animal Models (non-human, non-clinical focus)

Animal models are indispensable for understanding the systemic effects of a compound, including its metabolism, distribution, and organ-specific toxicities. researchgate.netmdpi.com The choice of animal model is critical and depends on the specific research question. For instance, in studying metabolic disorders like hyperuricemia, uricase-deficient rat models are valuable as their purine (B94841) metabolism is more similar to that of humans. plos.org

For a novel compound like this compound, initial studies would likely involve rodent models (mice and rats) to investigate its general physiological and pathological effects. frontiersin.org Depending on the observed effects, more specialized models could be employed. For example, if this compound were hypothesized to have effects on the nervous system, models used to study pain or neuroinflammation might be relevant. nih.gov Similarly, if it showed potential for affecting liver function, models of diet-induced metabolic-associated fatty liver disease (MAFLD) could be utilized. mdpi.com

Table 2: Potential Animal Models for Mechanistic Studies of this compound

Animal ModelResearch AreaMechanistic Insights
Mice (e.g., C57BL/6) General toxicology and pharmacologyAbsorption, distribution, metabolism, excretion (ADME) profiles; identification of target organs.
Rats (e.g., Sprague-Dawley) Metabolic studiesInvestigation of effects on metabolic pathways and organ function.
Uricase-deficient Rats Hyperuricemia and gout plos.orgElucidation of effects on purine metabolism and uric acid levels. plos.org
Zebrafish (Danio rerio) High-throughput screeningRapid screening for developmental toxicity and effects on various organ systems. frontiersin.org

Organoid and Microphysiological Systems for Investigating this compound Effects

Organoids and microphysiological systems (MPS), often referred to as "organs-on-a-chip," represent the forefront of pre-clinical modeling. unist.ac.krresearchgate.net Organoids are 3D structures derived from stem cells that self-organize to replicate the architecture and function of specific organs. accscience.com MPS are microfluidic devices that culture cells in a dynamic environment, mimicking the physiological conditions of organs, including mechanical forces and fluid flow. researchgate.net

These advanced models offer a highly human-relevant platform for investigating the effects of compounds like this compound. emulatebio.comnih.gov For example, liver organoids could be used to study its hepatic metabolism and potential hepatotoxicity, while intestinal organoids could model its absorption and effects on gut epithelial barrier function. researchgate.net The ability to create patient-derived organoids also opens the door to personalized medicine approaches, assessing individual responses to a new chemical entity. abzena.com The integration of organoids into MPS allows for the study of inter-organ communication, providing a more holistic view of the compound's systemic effects. researchgate.net

Table 3: Application of Organoid and Microphysiological Systems in this compound Research

SystemDescriptionPotential Mechanistic Studies for this compound
Liver Organoids 3D culture mimicking liver architecture and function. accscience.comMetabolism, hepatotoxicity, effects on liver regeneration.
Intestinal Organoids Replicates the structure of the intestinal epithelium. researchgate.netAbsorption, barrier integrity, gut microbiome interactions.
Kidney Organoids Models the functional units of the kidney.Nephrotoxicity, effects on filtration and reabsorption.
Multi-organ MPS Connects different organ models on a single chip. researchgate.netSystemic toxicity, inter-organ crosstalk, and ADME profiling.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and characterizing Harminic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between precursor molecules under controlled conditions (e.g., inert atmosphere, specific catalysts). Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to enhance reactivity .
  • Catalyst optimization : Amine-based catalysts or metal complexes may accelerate reaction rates .
  • Purification : Column chromatography or recrystallization ensures purity (>95%), confirmed via HPLC or NMR .
  • Characterization : NMR (¹H/¹³C) for structural elucidation, mass spectrometry for molecular weight validation, and elemental analysis for stoichiometric verification .

Q. How can researchers quantify this compound in biological matrices, and what validation parameters are critical?

  • Methodological Answer : Quantification often employs HPLC or LC-MS with the following considerations:

  • Column selection : Reverse-phase C18 columns for optimal separation .
  • Calibration curves : Linear ranges (e.g., 0.1–100 µg/mL) with R² >0.99 .
  • Validation : Include precision (intra-day/inter-day CV <15%), accuracy (recovery 85–115%), and limits of detection/quantification (LOD/LOQ) .
  • Matrix effects : Assess ion suppression/enhancement in mass spectrometry using post-column infusion .

Q. What analytical techniques are recommended for assessing this compound purity and stability under varying storage conditions?

  • Methodological Answer :

  • Purity : Combine HPLC (purity >98%) with thermogravimetric analysis (TGA) to detect residual solvents .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via:
  • Photostability : UV-Vis spectroscopy to track absorbance shifts .
  • Hydrolytic stability : pH-dependent degradation profiles in buffers .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Systematic review : Meta-analysis of dose-response relationships, species-specific metabolism, and assay conditions (e.g., cell line vs. in vivo) .
  • Statistical reconciliation : Apply Bland-Altman plots or Cohen’s d to quantify effect size discrepancies .
  • Mechanistic validation : Use knock-out models or enzyme inhibitors to isolate pathways (e.g., CYP450 interactions) .

Q. What strategies optimize this compound’s experimental conditions for reproducibility in multi-center studies?

  • Methodological Answer :

  • Standardized protocols : Pre-define parameters (e.g., solvent concentration, incubation time) and share via supplementary materials .
  • Inter-lab calibration : Distribute reference samples to harmonize instrumentation .
  • Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS to minimize batch effects .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Integration workflow :

Metabolomics : LC-HRMS to identify endogenous metabolites altered post-treatment .

Proteomics : SILAC labeling to quantify protein expression changes .

Pathway mapping : Use KEGG or Reactome databases to link omics datasets .

  • Validation : CRISPR-Cas9 editing of candidate targets to confirm functional relevance .

Methodological Best Practices

  • Ethical reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Statistical rigor : Report exact p-values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) and justify sample sizes via power analysis .
  • Data transparency : Provide raw datasets in supplementary files or repositories (e.g., Zenodo) with DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.